molecular formula C16H12IN3O B2423832 N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide CAS No. 326619-66-3

N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide

Cat. No.: B2423832
CAS No.: 326619-66-3
M. Wt: 389.196
InChI Key: QOMVNCOVPYPCPT-UHFFFAOYSA-N
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Description

“N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide” is a chemical compound with the CAS Number: 326619-66-3 . It has a molecular weight of 389.2 . The IUPAC name for this compound is N-((6E)-2-iodopyrido[1,2-b][2,4]benzodiazepin-6(11H)-ylidene)acrylamide . It is typically stored at 4 degrees Celsius and is usually in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2/b19-16+ . This code provides a unique representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 389.2 . It is typically stored at 4 degrees Celsius . It is usually in powder form .

Scientific Research Applications

Synthesis and Characterization

The compound N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide has been synthesized and characterized through various methods. Studies have detailed its synthesis and have highlighted the importance of its structural characterization using techniques such as spectroscopy, microanalysis, and X-ray diffractometry. The unique structure and bond characteristics of such compounds have been contrasted with computed bond lengths and angles to provide deeper insights into their molecular framework (Odame, Hosten, & Tshentu, 2020).

Enamides in Synthesis

Enamides, such as this compound, are crucial intermediates in the synthesis of complex molecular structures. These have been pivotal in the creation of medium-sized diaza-heterocycles and have been implicated in providing polyfunctionalized structures of pharmacological interest, indicating their potential in drug discovery and development (Andna & Miesch, 2018).

Computational Studies

In addition to synthesis and structural characterization, computational studies have played a significant role in understanding the properties and potential applications of such complex enamides. These studies compare experimental bond lengths and angles with computed ones, providing a more profound understanding of the molecule's behavior and its potential interactions in various chemical environments (Odame, Hosten, & Tshentu, 2020).

Antimicrobial and Antiproliferative Activities

The exploration of enamides in the synthesis of novel heterocyclic compounds has led to the discovery of structures with notable antimicrobial and in vitro anticancer activities. This highlights the compound's relevance in the search for new therapeutic agents. Molecular docking studies have furthered this understanding by analyzing how these compounds interact with various proteins, shedding light on their potential mechanisms of action (Fahim et al., 2021).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Properties

IUPAC Name

N-(2-iodo-11H-pyrido[1,2-b][2,4]benzodiazepin-6-ylidene)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12IN3O/c1-2-15(21)19-16-13-6-4-3-5-11(13)9-20-10-12(17)7-8-14(20)18-16/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMVNCOVPYPCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N=C1C2=CC=CC=C2CN3C=C(C=CC3=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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